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Dermaseptin-J2

Cat. No.: B1577010
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-J2 is a cationic, alpha-helical antimicrobial peptide (AMP) belonging to the dermaseptin family, which is isolated from the skin secretions of Phyllomedusinae frogs . These peptides are part of the frog's innate immune defense system and exhibit potent activity against a broad spectrum of microorganisms, including bacteria, fungi, protozoa, and enveloped viruses . Dermaseptins are characterized by their amphipathic structure, a tendency to form alpha-helices in hydrophobic environments, a conserved tryptophan residue at position 3, and a net positive charge that facilitates interaction with negatively charged microbial membranes . The primary mechanism of action for dermaseptins like this compound is believed to be the disruption of the target cell's membrane integrity. They act via a "carpet-like" mechanism where the peptides first cover the microbial membrane surface and then disintegrate it, or through the "barrel-stave" model, where they insert into the bilayer to form pores . This action leads to membrane permeabilization, osmotic balance disruption, and ultimately, cell death . This compound is a valuable research tool for studying novel mechanisms to combat multidrug-resistant (MDR) bacterial pathogens, such as Acinetobacter baumannii and Escherichia coli , which are listed as critical priorities by the WHO . Its applications extend to investigating the structure-function relationships of cationic amphipathic peptides, exploring potential antiviral and anticancer properties of host defense peptides, and developing new anti-infective strategies that bypass conventional antibiotic resistance pathways . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

GLWKNMLSGIGKLAGEAALGAVKTLV

Origin of Product

United States

Ii. Structural Characterization and Conformational Dynamics of Dermaseptin J2

Primary Structure and Amino Acid Composition Analysis

The primary structure of a peptide is the linear sequence of its amino acid residues. The complete amino acid sequence of Dermaseptin-J2, which consists of 26 residues, has been determined through methods such as Edman degradation and analysis of its encoding cDNA. embrapa.br The sequence is as follows:

GLWKNMLSGIGKLAGEAALGAVKTLV embrapa.brunal.edu.co

An analysis of its composition reveals a significant proportion of hydrophobic residues, such as Glycine (B1666218), Alanine (B10760859), and Leucine (B10760876), which is characteristic of membrane-acting peptides. It also contains three positively charged Lysine (B10760008) (K) residues, contributing to its cationic nature, a common feature among dermaseptins. nih.gov The presence of a Tryptophan (W) residue at position 3 is also a highly conserved motif within the dermaseptin (B158304) family. nih.gov

Table 1: Amino Acid Composition of this compound An interactive table detailing the frequency and properties of each amino acid in the this compound sequence.

Amino Acid 3-Letter Code 1-Letter Code Count Property
Alanine Ala A 4 Hydrophobic
Glycine Gly G 4 Hydrophobic
Leucine Leu L 4 Hydrophobic
Lysine Lys K 3 Cationic, Polar
Valine Val V 1 Hydrophobic
Serine Ser S 1 Polar
Threonine Thr T 1 Polar
Asparagine Asn N 1 Polar
Methionine Met M 1 Hydrophobic
Tryptophan Trp W 1 Hydrophobic
Glutamic Acid Glu E 1 Anionic, Polar
Isoleucine Ile I 1 Hydrophobic
Proline Pro P 0 -
Arginine Arg R 0 -
Histidine His H 0 -
Aspartic Acid Asp D 0 -
Glutamine Gln Q 0 -
Phenylalanine Phe F 0 -
Tyrosine Tyr Y 0 -
Cysteine Cys C 0 -

| Total | | | 26 | |

Secondary Structure Elucidation

The secondary structure refers to the local, ordered arrangement of the polypeptide backbone. For this compound, as with many other antimicrobial peptides, the α-helix is the predominant secondary structural motif, particularly in membrane-like environments. nih.govresearchgate.net

Dermaseptins are known to undergo a conformational transition from a largely unstructured or random coil state in aqueous solutions to a stable α-helical structure upon interaction with lipid membranes or membrane-mimetic solvents. researchgate.netnih.gov This induced folding is a hallmark of the dermaseptin family. The resulting amphipathic α-helix, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is crucial for its interaction with and disruption of microbial cell membranes. researchgate.net The stabilization of this helical conformation is considered a key factor in the potency of dermaseptins. mdpi.com

The stability and integrity of the α-helical structure are dependent on specific amino acid residues.

Cationic Residues: The three Lysine (K) residues contribute a net positive charge, facilitating the initial electrostatic attraction to negatively charged microbial membranes.

Hydrophobic Residues: The abundance of hydrophobic residues (e.g., Leucine, Alanine, Valine, Tryptophan) drives the insertion of the peptide into the nonpolar lipid bilayer.

N-Terminal Domain: Studies on truncated analogs of other dermaseptins have shown that the N-terminal amphipathic α-helical segment is the primary determinant of activity. nih.gov This suggests that residues within this region of this compound are critical for establishing and maintaining the functional helical conformation.

Tertiary Structure Considerations

The Hydrophobic-Polar (HP) model is a simplified theoretical framework used to predict the folded structure of proteins and peptides based on the hydrophobic effect. scirp.org In this model, the 26 amino acids of this compound are classified as either Hydrophobic (H) or Polar (P). The model then seeks the most stable conformation by maximizing the number of H-H contacts, simulating the burial of hydrophobic residues away from an aqueous environment. Research has explored the 2D HP folding patterns for this compound, with different folding predictions possible depending on environmental factors like pH that can alter the polarity of certain residues. researchgate.netresearchgate.net

Table 2: HP Model Classification for this compound Residues An interactive table classifying each amino acid in the this compound sequence as either Hydrophobic (H) or Polar (P) for use in HP folding models.

Position Amino Acid HP Classification
1 G (Gly) H
2 L (Leu) H
3 W (Trp) H
4 K (Lys) P
5 N (Asn) P
6 M (Met) H
7 L (Leu) H
8 S (Ser) P
9 G (Gly) H
10 I (Ile) H
11 G (Gly) H
12 K (Lys) P
13 L (Leu) H
14 A (Ala) H
15 G (Gly) H
16 E (Glu) P
17 A (Ala) H
18 A (Ala) H
19 L (Leu) H
20 G (Gly) H
21 A (Ala) H
22 V (Val) H
23 K (Lys) P
24 T (Thr) P
25 L (Leu) H

Experimental techniques are used to determine the peptide's conformation in solution.

Circular Dichroism (CD): CD spectroscopy studies on related dermaseptins show that they typically adopt a random coil structure in aqueous buffer. nih.gov However, in the presence of membrane-mimetic environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), the CD spectra show a distinct shift to one characteristic of a high α-helical content.

Nuclear Magnetic Resonance (NMR): Multidimensional solution NMR spectroscopy has been used to determine the high-resolution structure of dermaseptins in membrane-mimetic environments. embrapa.br These studies confirm a well-defined α-helical conformation, often spanning from the central region to the C-terminus. For example, studies on a similar peptide, dermadistinctin K, revealed an α-helical conformation from position 7 to the C-terminus when in a membrane-like environment. embrapa.br Such studies provide precise details on the peptide's orientation and dynamics within a lipid bilayer.

Table 3: Compound Names Mentioned

Compound Name
This compound
Alanine
Glycine
Leucine
Lysine
Valine
Serine
Threonine
Asparagine
Methionine
Tryptophan
Glutamic Acid
Isoleucine
Sodium Dodecyl Sulfate

Amphipathic Nature and Charge Distribution Analysis

The functional capabilities of this compound, a 26-residue peptide isolated from the skin of Phasmahyla jandaia, are intrinsically linked to its distinct structural arrangement, specifically its amphipathic character and charge distribution. embrapa.br Amphipathicity, the spatial segregation of hydrophobic (non-polar) and hydrophilic (polar) residues, is a hallmark of many membrane-active antimicrobial peptides, including those in the dermaseptin family. researchgate.netucla.edu This dual nature allows the peptide to interact with both the aqueous extracellular environment and the lipid-rich interior of microbial cell membranes.

The primary sequence of this compound is GLWSKIWDLIKQAIHVAGKNLAKLGK. embrapa.br An analysis of its constituent amino acids reveals a balanced composition of hydrophobic, polar, and charged residues, which is fundamental to its structure. The distribution of these residues is not random; instead, it is organized to promote the formation of a facially amphipathic structure, typically an α-helix, upon encountering a membrane environment. researchgate.net In this conformation, the hydrophobic residues align on one face of the helix, while the hydrophilic and charged residues align on the opposite face. This arrangement facilitates the peptide's insertion into the lipid bilayer, with the hydrophobic face interacting with the membrane's acyl chains and the hydrophilic face interacting with the polar head groups and surrounding water. ucla.edu

The table below classifies the amino acids in the this compound sequence according to their physicochemical properties.

Table 1: Amino Acid Classification of this compound

Property Amino Acid 1-Letter Code Position in Sequence
Hydrophobic Glycine G 1, 25
Leucine L 3, 10, 24, 26
Tryptophan W 4
Isoleucine I 7, 12
Alanine A 14, 18, 23
Valine V 16
Polar, Uncharged Serine S 5
Glutamine Q 13
Histidine H 15
Asparagine N 21
Positively Charged (Basic) Lysine K 6, 11, 20, 26

| Negatively Charged (Acidic) | Aspartic Acid | D | 9 |

The charge distribution of this compound is a critical determinant of its initial interaction with target membranes and is highly influenced by the ambient pH. Research using the Hydrophobic-Polar (HP) model to simulate the peptide's folding has shown that its native state and minimal energy configurations are affected by pH levels. scirp.org Specifically, studies analyzing the peptide's folding at pH 2 versus pH 7 demonstrate that the protonation state of ionizable residues significantly alters its conformational preferences. scirp.orgresearchgate.net

The theoretical net charge based on the primary sequence is summarized in the table below.

Table 2: Theoretical Charge Properties of this compound

Ionizable Residue Count Charge at Acidic pH (~2) Charge at Neutral pH (7)
Aspartic Acid (D) 1 0 -1
Lysine (K) 4 +4 +4
Histidine (H) 1 +1 0 to +1 (partially charged)

| Net Charge | | +5 | +3 |

Table 3: Mentioned Compound Names

Compound Name
This compound
Glycine
Leucine
Tryptophan
Isoleucine
Alanine
Valine
Serine
Glutamine
Histidine
Asparagine
Lysine

Iii. Biosynthesis and Molecular Biology of Dermaseptin J2

Gene Cloning and cDNA Sequence Analysis

The genetic blueprint for Dermaseptin-J2 is encoded in the genome of the Jandaia leaf frog, Phasmahyla jandaia. nih.govuniprot.org The elucidation of the peptide's primary structure and its biosynthetic pathway has been achieved through gene cloning and the analysis of complementary DNA (cDNA). nih.govresearchgate.net The general methodology involves the extraction of messenger RNA (mRNA) from the frog's skin, which is rich in the transcripts for various defense peptides. researchgate.netnih.gov This mRNA is then used as a template for reverse transcriptase to synthesize a corresponding cDNA library. researchgate.net

This cDNA library represents all the genes being actively expressed in the skin tissue at the time of extraction. Through techniques like "shotgun" cloning and sequencing, specific cDNAs encoding peptide precursors can be identified and analyzed. grafiati.com

Analysis of genes for other members of the dermaseptin (B158304) family, such as Dermaseptin B, reveals a conserved structural organization. kambonomad.comnih.gov These genes typically feature a small intron that interrupts the coding sequence. kambonomad.com Exon 1 characteristically encodes the highly conserved 22-residue signal peptide and the first few amino acids of the acidic propiece. kambonomad.comnih.gov Exon 2 then codes for the remainder of the acidic propiece, a prohormone processing signal, and the sequence for the final, mature antimicrobial peptide. kambonomad.com This genetic organization, separating the conserved signal region from the variable mature peptide region, is a hallmark of the dermaseptin superfamily and allows for rapid diversification of the active peptide domain through evolution. researchgate.netsci-hub.seoup.com

Precursor Processing and Maturation Pathways

This compound is not synthesized directly in its active form. Instead, it is produced as a larger, inactive precursor molecule known as a prepropeptide. researchgate.netsci-hub.se This precursor has a common architectural design shared across the dermaseptin superfamily, consisting of three distinct domains: an N-terminal signal peptide, a central acidic propiece, and a C-terminal sequence for the mature peptide. kambonomad.comsci-hub.seoup.com

The maturation of this compound involves a series of post-translational modifications. The prepropeptide is directed into the secretory pathway by the signal peptide. Within the endoplasmic reticulum, the signal peptide is cleaved off, leaving a propeptide. This propeptide is further processed in the Golgi apparatus and secretory granules, where specific enzymes called proprotein convertases recognize and cleave at a specific processing signal. sci-hub.seoup.com For the dermaseptin family, this is typically a Lys-Arg dibasic pair located immediately upstream of the mature peptide sequence. nih.govsci-hub.seoup.com This final cleavage event releases the mature, biologically active this compound peptide, which is then stored in the skin's granular glands before secretion.

The N-terminal region of the dermaseptin precursor is remarkably conserved across different frog species and peptide families. researchgate.netsci-hub.seoup.com This conserved region comprises the signal peptide and the acidic propiece.

The signal peptide is a hydrophobic sequence of 22 amino acids. kambonomad.comsci-hub.seoup.com Its primary function is to target the nascent polypeptide chain to the endoplasmic reticulum, ensuring its entry into the secretory pathway. This sequence is crucial for the proper trafficking and eventual secretion of the peptide from the cell. researchgate.net

Following the signal peptide is the acidic propiece , a spacer region that typically consists of 21 to 24 amino acid residues. kambonomad.comsci-hub.se This domain is rich in acidic amino acids, such as glutamic acid and aspartic acid, giving it a strong negative net charge. oup.com While the exact function of the acidic propiece is not fully elucidated, it is hypothesized to play several roles. It may assist in the correct folding of the precursor, prevent the active peptide from exerting its antimicrobial effect inside the host's own cells, and potentially interact with the positively charged mature peptide to maintain stability within the secretory granules. oup.com Fragments corresponding to these acidic propieces have been detected in the skin secretions of Phasmahyla jandaia, indicating they are byproducts of the maturation process. embrapa.br

Table 1: Representative Structure of the Prepro-Dermaseptin-J2 Precursor
DomainDescriptionRepresentative/Specific Amino Acid Sequence
Signal PeptideA highly conserved 22-residue sequence that directs the precursor to the secretory pathway.(Highly conserved among dermaseptins, e.g., M-K-I-L-S-L-V-L-F-V-A-L-V-L-G-V-L-S-L-I-C-A)
Acidic PropieceA highly conserved, negatively charged spacer region of 21-24 residues.(Rich in Glutamic and Aspartic Acid)
Processing SiteA dibasic cleavage site recognized by proprotein convertases.-K-R-
Mature this compoundThe final, biologically active peptide sequence.G-L-W-S-K-I-L-K-S-A-G-K-A-A-L-N-A-V-T-N-L-L-N-Q-A

Note: The signal peptide sequence is a representative example based on the high conservation within the dermaseptin superfamily, as the specific precursor sequence for this compound is not definitively published. The mature peptide sequence is as identified from Phasmahyla jandaia. embrapa.br

Expression Profiles in Amphibian Tissues

The primary site of synthesis and storage for this compound is the skin of the amphibian. researchgate.netnih.govresearchgate.net Specifically, these peptides are produced within specialized structures known as granular glands, which are abundant in the dermal layer. uniprot.orguniprot.orguniprot.org Upon stimulation, such as a perceived threat or injury, the contents of these glands are released onto the skin's surface, forming a protective antimicrobial barrier. nih.gov

While the skin is the principal tissue of expression for the vast majority of dermaseptins, research on related peptides from the same superfamily has indicated a broader expression profile in some cases. For instance, studies on dermatoxin, another peptide from a hylid frog, revealed its expression not only in the skin but also in the intestine and the brain, suggesting that these peptides may have additional, as-yet-uncharacterized physiological roles beyond cutaneous defense. researchgate.netresearchgate.net

Iv. Mechanisms of Action of Dermaseptin J2

Membrane-Targeting Mechanisms

The cell membrane is the principal target for the antimicrobial action of the dermaseptin (B158304) family. researchgate.net Unlike many conventional antibiotics that inhibit intracellular processes, dermaseptins act directly on the physical barrier of the cell. ucla.edu This interaction is a multi-step process initiated by electrostatic attraction, followed by insertion into the membrane and subsequent disruption through various proposed models. shu.ac.uk

Dermaseptins are designed by nature to interact favorably with microbial membranes over host cell membranes. This selectivity is largely attributed to the differences in lipid composition between prokaryotic and eukaryotic cells. Bacterial membranes are typically rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which provides a strong electrostatic attraction for the positively charged peptide. acs.orgresearchgate.net

The initial and critical step in the mechanism of action of dermaseptins is the electrostatic attraction between the cationic peptide and the anionic components of the target cell membrane. shu.ac.uk Dermaseptins possess a net positive charge at physiological pH, owing to the presence of multiple lysine (B10760008) residues. researchgate.netmdpi.com This positive charge facilitates a strong Coulombic attraction to the negatively charged phospholipids prevalent in bacterial membranes. ucla.eduresearchgate.net

This electrostatic binding is essential for concentrating the peptides on the microbial surface. shu.ac.uk Studies on various dermaseptins and other cationic AMPs have demonstrated that a reduction in the peptide's positive charge significantly diminishes its antimicrobial activity, underscoring the importance of this initial interaction. shu.ac.ukresearchgate.net The arginine residues, also cationic, can further enhance this binding through both electrostatic forces and the formation of hydrogen bonds with the phospholipid head groups. researchgate.net This initial binding is not only a simple attraction but also leads to a clustering of anionic lipids in the vicinity of the peptide. acs.orgnih.gov

Factor Role in Electrostatic Interaction Supporting Evidence
Cationic Residues (Lysine, Arginine) Provide a net positive charge to the peptide, driving attraction to negatively charged membranes. mdpi.comresearchgate.netReduction of positive charge leads to loss of biological activity. shu.ac.uk Arginine can form additional hydrogen bonds. researchgate.net
Anionic Lipids (e.g., Phosphatidylglycerol) Confer a net negative charge to bacterial membranes, creating an electrostatic gradient. acs.orgresearchgate.netDermaseptins show preferential binding and activity against membranes containing these lipids. nih.gov
Lipid Clustering The peptide induces a local accumulation of anionic lipids upon binding. acs.orgObserved in studies with Dermaseptin B2, enhancing the local peptide-to-lipid ratio. acs.orgnih.gov

This table summarizes the key components and evidence related to the electrostatic interactions of dermaseptins with lipid bilayers.

Following the initial electrostatic binding to the membrane surface, Dermaseptin-J2 undergoes a conformational change, adopting a more defined α-helical structure. researchgate.netmdpi.com This structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophilic face, rich in cationic residues, remains associated with the polar lipid headgroups, while the hydrophobic face inserts into the nonpolar, acyl chain region of the lipid bilayer. ucla.edunih.gov

This insertion perturbs the packing of the lipid chains and disrupts the bilayer's structural integrity. reading.ac.uk Research on Dermaseptin B2, a close analog, shows that the peptide resides at the hydrocarbon core-water interface, interacting with both the polar head groups and the upper portion of the lipid acyl chains. acs.orgnih.gov The extent of this penetration and perturbation is crucial for its lytic activity. Studies have shown that the antibacterial activity of dermaseptins is dependent on having a sufficient number of hydrophobic residues to facilitate this insertion into the membrane core. nih.gov The presence of tryptophan, with its preference for the membrane-water interfacial region, can further augment the peptide's insertion into the hydrophobic core of the bilayer. ntu.edu.sg This perturbation leads to a decrease in the lipid transition temperature, indicating a fluidization of the membrane. reading.ac.uk

Once a threshold concentration of peptide molecules accumulates on and within the membrane, the bilayer's integrity is compromised, leading to the formation of pores or other disruptive structures. shu.ac.uk Several models have been proposed to describe this process, with the "carpet" and "toroidal pore" mechanisms being the most widely cited for dermaseptins. mdpi.comresearchgate.net

The "carpet" model is a prominent mechanism describing the action of many dermaseptins. researchgate.netmdpi.comresearchgate.net In this model, the peptide monomers first bind to the outer leaflet of the bacterial membrane, lying parallel to the surface, effectively coating it in a "carpet-like" manner. researchgate.netnih.gov This binding is driven by the aforementioned electrostatic interactions.

As more peptides accumulate, they increase the lateral pressure in the outer leaflet. arxiv.org Once a critical threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of transient pores or the complete disintegration of the bilayer into peptide-lipid micelles. researchgate.net This process does not require the peptides to form a specific, stable transmembrane channel. Instead, the collective action of many peptides destabilizes the entire membrane structure, leading to leakage of cellular contents and cell death. researchgate.net This mechanism is consistent with observations of Dermaseptin B2 inducing a positive curvature strain on the bilayer, which can precede membrane disruption. acs.orgnih.gov

An alternative or complementary mechanism is the "toroidal pore" or "wormhole" model. researchgate.netjmb.or.kr In this model, the inserted peptides, along with the polar headgroups of the surrounding lipids, curve inward to form the lining of a water-filled channel that spans the membrane. acs.orgresearchgate.net Unlike the "barrel-stave" model where peptides alone form the pore, in the toroidal model, both peptides and lipids constitute the pore's structure. jmb.or.kr

The formation of these pores is facilitated by the peptides' ability to induce positive membrane curvature. acs.org The hydrophilic faces of the peptides and the lipid headgroups line the channel, allowing for the passage of water and ions, which disrupts the cell's osmotic balance and electrochemical gradients, ultimately leading to cell lysis. ucla.edu For some dermaseptins, it is believed that the "carpet" mechanism may lead to the subsequent formation of these toroidal, transient pores once a sufficient peptide concentration has accumulated at the membrane interface. acs.orgnih.gov

Disruption Model Description Key Features
"Carpet" Mechanism Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is met. researchgate.netresearchgate.netNo stable pore structure; leads to micellization; peptide remains on the surface initially. researchgate.net
Toroidal Pore Formation Peptides and lipid headgroups bend inward to form a continuous channel through the membrane. acs.orgresearchgate.netPore is lined by both peptides and lipids; disrupts membrane curvature. acs.orgjmb.or.kr

This table compares the two primary models proposed for the membrane disruption caused by dermaseptins.

Impact on Membrane Permeability and Integrity

A primary and well-documented characteristic of the dermaseptin family is its ability to disrupt the integrity of microbial cell membranes, leading to increased permeability and eventual cell lysis nih.govresearchgate.net. This action is fundamental to their antimicrobial effect. However, specific studies quantifying the impact of this compound on the membrane potential, permeability to dyes, or the physical integrity of bacterial or other cell membranes could not be identified in the available literature.

Intracellular Targets and Pathways

While the primary mechanism for many AMPs is membrane disruption, some can translocate into the cell to act on intracellular targets researchgate.net.

Inducement of Apoptosis in Target Cells

Several members of the dermaseptin family have been shown to induce apoptosis, or programmed cell death, particularly in cancer cells. For instance, Dermaseptin-PS1 and Dermaseptin-S3 have been documented to trigger apoptotic pathways nih.govnih.gov. However, there is currently no specific research demonstrating that this compound induces apoptosis in any target cell line.

Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for some dermaseptins. Dermaseptin-PS1, for example, has been shown to induce apoptosis in glioblastoma cells through a mitochondrial-related signaling pathway at lower concentrations, which involves the release of cytochrome c nih.govnih.gov. For this compound, no such studies investigating its effect on mitochondrial membrane potential, cytochrome c release, or the activation of associated caspases (e.g., caspase-9) have been published in the reviewed literature.

Death Receptor Apoptosis Pathway

The extrinsic, or death receptor, pathway of apoptosis is initiated by the binding of extracellular ligands to transmembrane receptors, leading to the activation of an intracellular caspase cascade, typically involving caspase-8 nih.govresearchgate.net. This mechanism has not been identified as a primary mode of action for the dermaseptin family in general, and there is no available research linking this compound to the activation of this pathway.

Interference with Microbial Biosynthetic Pathways

Some antimicrobial peptides can inhibit essential cellular processes, such as the synthesis of DNA, RNA, proteins, or the cell wall, after entering the microbial cell researchgate.netresearchgate.net. While this represents a potential secondary mechanism of action for AMPs, the scientific literature lacks any studies that have investigated or identified an inhibitory effect of this compound on any specific microbial biosynthetic pathways.

Modulation of Host-Defense Mechanisms

A critical function of phagocytic immune cells, such as neutrophils, is the production of reactive oxygen species (ROS) to kill ingested pathogens. nih.gov This process is known as the respiratory burst. Studies on Dermaseptin S1 have demonstrated its capacity to directly stimulate the production of ROS in polymorphonuclear leukocytes (PMNs), which are predominantly neutrophils. kambonomad.comnih.gov

Treatment of PMNs with Dermaseptin S1 at concentrations between 10 and 100 nM resulted in a significant, approximately two-fold, increase in ROS production compared to untreated control cells. nih.gov This stimulation of the respiratory burst is a key microbicidal activity. nih.govnih.gov The underlying mechanism for this ROS stimulation involves complex intracellular signaling pathways. The effect of Dermaseptin S1 was found to be inhibited by a selective protein kinase C (PKC) inhibitor, indicating the crucial role of this enzyme. nih.gov Furthermore, the stimulation is associated with other early signaling events, including a rapid and temporary increase in the concentration of free calcium in the cytosol and the activation of phospholipase D. kambonomad.comnih.gov

Dermaseptins regulate the broader microbicidal functions of polymorphonuclear leukocytes (PMNs), which are essential first-line defenders in the innate immune system. nih.govcancer.gov The interaction of these peptides with PMNs goes beyond ROS production and includes the stimulation of degranulation—a process where the cell releases the contents of its granules, containing antimicrobial proteins and enzymes, to destroy pathogens. nih.gov

Specifically, treatment of PMNs with Dermaseptin S1 has been shown to stimulate the release of myeloperoxidase, a key enzyme found in neutrophil granules that utilizes hydrogen peroxide (a type of ROS) to produce highly toxic hypochlorous acid. nih.gov This demonstrates that dermaseptins can activate multiple synergistic antimicrobial pathways within these immune cells. The ability to stimulate both the respiratory burst and the release of granular enzymes makes dermaseptins potent enhancers of the killing capacity of professional phagocytes. kambonomad.comnih.gov

In addition to directly stimulating a respiratory burst, dermaseptins can "prime" polymorphonuclear leukocytes. Priming is a phenomenon where exposure to a low, non-stimulating concentration of an agent sensitizes the cell to respond more strongly to a second stimulus. nih.govresearchgate.net This is a crucial mechanism in host defense, allowing for a rapid and amplified response at a site of infection. researchgate.net

Research has shown that low concentrations of Dermaseptin S1 (1 to 10 nM), which are insufficient to trigger a respiratory burst on their own, effectively prime PMNs. kambonomad.comnih.gov When these primed cells are subsequently exposed to a stimulant like zymosan particles (a component of yeast cell walls), they exhibit a significantly enhanced respiratory burst compared to unprimed cells. nih.gov This priming property highlights a sophisticated role for dermaseptins in modulating host defense, enabling a heightened state of readiness in immune cells and suggesting their potential to amplify inflammatory and microbicidal responses during an infection. kambonomad.comnih.gov

Interactive Data Table: Effect of Dermaseptin S1 on Polymorphonuclear Leukocyte (PMN) Activity

Concentration of Dermaseptin S1Effect on PMNsType of Activity
1 - 10 nMPrimes cells for enhanced response to a second stimulus (e.g., Zymosan). kambonomad.comnih.govPriming of Respiratory Burst
10 - 100 nMDirectly stimulates a ~2-fold increase in ROS production. nih.govStimulation of ROS
10 - 100 nMStimulates release of myeloperoxidase. nih.govStimulation of Degranulation

V. Biological Activities and Efficacy Studies of Dermaseptin J2 in Vitro and Pre Clinical Models

Antimicrobial Spectrum and Potency

Dermaseptins, including J2 and its related compounds, exhibit a broad spectrum of antimicrobial activity. scirp.orgnih.gov Their efficacy is attributed to their cationic and amphipathic properties, which facilitate interaction with and disruption of the negatively charged microbial membranes. nih.govresearchgate.net

Dermaseptin-J2 and its derivatives have shown notable efficacy against various Gram-positive bacteria. researchgate.netfrontiersin.org For instance, studies have demonstrated their ability to inhibit the growth of Staphylococcus aureus. frontiersin.org222.198.130 The mechanism often involves permeabilizing the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death. researchgate.netresearchgate.net Some dermaseptin (B158304) derivatives have been shown to be rapidly bactericidal against clinical isolates of Staphylococcus aureus. nih.gov

Table 1: In Vitro Efficacy of Dermaseptin Analogs Against Gram-Positive Bacteria

Dermaseptin Analog Target Organism Minimum Inhibitory Concentration (MIC) Reference
Dermaseptin-PD-1 Staphylococcus aureus 16 µM nih.gov
Dermaseptin-PD-2 Staphylococcus aureus 32 µM nih.gov
DMS-PS1 Staphylococcus aureus 8 µM nih.gov
DMS-PS2 Staphylococcus aureus 16 µM nih.gov
DRS-CA-1 Staphylococcus aureus 4-8 µM nih.gov

The activity of dermaseptins extends to Gram-negative bacteria. researchgate.netmdpi.com Synthetic dermaseptins have shown antibacterial potency against Escherichia coli, with MICs ranging from 1-4 µM. nih.gov Studies have shown that slowly growing E. coli are more susceptible to these peptides than rapidly growing cells. nih.gov Furthermore, dermaseptins have demonstrated high efficacy in anaerobic conditions. nih.gov Some derivatives have also been effective against Pseudomonas aeruginosa and multidrug-resistant Acinetobacter baumannii. nih.govnih.govnih.gov The antibacterial activity of Dermaseptin B2, for example, is enhanced when adsorbed on alginate nanoparticles, showing increased efficacy against both sensitive and resistant strains of E. coli. mdpi.com

Table 2: In Vitro Efficacy of Dermaseptin Analogs Against Gram-Negative Bacteria

Dermaseptin Analog Target Organism Minimum Inhibitory Concentration (MIC) Reference
Synthetic Dermaseptins Escherichia coli 1-4 µM nih.gov
DRS-CA-1 Escherichia coli 4-8 µM nih.gov
DRS-DU-1 Escherichia coli 4-8 µM nih.gov
Dermaseptin-PD-1 Escherichia coli 8 µM nih.gov
Dermaseptin-PD-2 Escherichia coli 16 µM nih.gov
DMS-PS1 Pseudomonas aeruginosa 16 µM nih.gov
DMS-PS2 Pseudomonas aeruginosa 32 µM nih.gov

Dermaseptins have demonstrated significant antifungal properties against a range of yeasts and filamentous fungi. nih.govnih.gov They have been shown to be effective against Candida albicans, a common human fungal pathogen. nih.govgrafiati.com The antifungal action is often cytolytic, disrupting the fungal cell membrane. nih.gov Some dermaseptins, like DRS-S1, have been found to inhibit biofilm formation in C. albicans. nih.gov Activity has also been observed against filamentous fungi such as Aspergillus fumigatus. nih.gov

Table 3: In Vitro Antifungal Efficacy of Dermaseptin Analogs

Dermaseptin Analog Target Organism Minimum Inhibitory Concentration (MIC) Reference
Dermaseptin-PD-1 Candida albicans 32 µM nih.gov
Dermaseptin-PD-2 Candida albicans >64 µM nih.gov
DRS-CA-1 Candida albicans 4-8 µM nih.gov
DRS-DU-1 Candida albicans 4-8 µM nih.gov

The broad antimicrobial spectrum of dermaseptins includes activity against protozoan parasites. researchgate.netnih.gov Research has indicated that these peptides can be effective against various protozoa, although specific studies on this compound's antiprotozoal activity are less detailed in the provided results. researchgate.netnih.gov The general mechanism is believed to involve membrane disruption, similar to their antibacterial and antifungal actions. researchgate.net

Dermaseptins have shown potential as antiviral agents, particularly against enveloped viruses. nih.govresearchgate.net Their mechanism of action often involves disrupting the viral envelope. researchgate.net Studies have investigated the antiviral activity of dermaseptins against viruses such as Herpes Simplex Virus (HSV-1 and HSV-2), Human Immunodeficiency Virus (HIV-1), and Rabies Virus. researchgate.net For instance, Dermaseptin S4 was found to be more active than S3 against Rabies Virus, with an 89% inhibition at a 7.5 µM concentration. nih.govafricaresearchconnects.com A modified version, S4M4K, showed even greater efficacy. researchgate.netafricaresearchconnects.com In vivo studies in mice demonstrated that a non-toxic dose of S4M4K administered after a lethal rabies virus challenge led to a significant improvement in survival. researchgate.netafricaresearchconnects.com Furthermore, some dermaseptin analogs have shown potent antiviral activity against the Zika virus. nih.gov Dermaseptin 01 has also been shown to have an antiviral effect against Dengue virus type 2. unirioja.es

A significant aspect of dermaseptin research is their efficacy against drug-resistant microbial strains, a growing global health concern. nih.gov Several dermaseptin derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Pseudomonas aeruginosa. nih.govnih.gov The unique membrane-targeting mechanism of dermaseptins makes the development of resistance by microbes less likely compared to conventional antibiotics. nih.gov For example, dermaseptins DMS-PS1 and DMS-PS2 were effective against MRSA. nih.gov Similarly, DRS-CA-1 and DRS-DU-1 showed high potency against MRSA and a resistant strain of Pseudomonas aeruginosa. nih.gov Furthermore, certain derivatives have been effective against multidrug-resistant Acinetobacter baumannii. nih.govnih.gov

Table 4: Efficacy of Dermaseptin Analogs Against Drug-Resistant Strains

Dermaseptin Analog Target Organism Minimum Inhibitory Concentration (MIC) Reference
DRS-CA-1 MRSA 4-8 µM nih.gov
DRS-DU-1 MRSA 4-8 µM nih.gov
DMS-PS1 MRSA 8 µM nih.gov
DMS-PS2 MRSA 16 µM nih.gov
DRS-CA-1 Pseudomonas aeruginosa (drug-resistant) 4-8 µM nih.gov
DRS-DU-1 Pseudomonas aeruginosa (drug-resistant) 4-8 µM nih.gov

Anticancer and Anti-Proliferative Effects

Dermaseptins, a family of antimicrobial peptides (AMPs) isolated from the skin of Phyllomedusa frogs, have garnered significant attention for their potential as anticancer agents. nih.govresearchgate.net Among them, specific dermaseptins have demonstrated notable cytotoxic and anti-proliferative effects against various cancer cell lines in preclinical studies. nih.govplos.org These peptides are typically cationic and amphipathic, properties that are crucial for their interaction with and disruption of cancer cell membranes. researchgate.netnih.gov

Cytotoxicity Against Various Cancer Cell Lines (In Vitro)

In vitro research has established that certain dermaseptins exert significant cytotoxic effects across a spectrum of human cancer cell lines. For instance, Dermaseptin-PP, a novel peptide from Phyllomedusa palliata, displayed selective cytotoxicity against H157 (lung), MCF-7 (breast), PC-3 (prostate), and U251 MG (glioblastoma) cancer cells. frontiersin.orgnih.gov Similarly, Dermaseptin B2 has been shown to have a potent anti-proliferative impact on PC-3 prostate cancer cells. nih.gov The mechanism of action is often attributed to the permeabilization and disruption of the cancer cell membrane. frontiersin.orgnih.gov

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for various dermaseptins against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Dermaseptin-PP Against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
H157 Lung Carcinoma 1.55 frontiersin.org
MCF-7 Breast Adenocarcinoma 2.92 frontiersin.org
U251 MG Glioblastoma 2.47 frontiersin.org

Immunomodulatory Properties (Mechanistic Basis)

Beyond their direct lytic action on tumor cells, antimicrobial peptides like dermaseptins can also modulate the host's immune response. dntb.gov.ua While direct research on the immunomodulatory properties of this compound is specific, the broader family of AMPs is known to influence the immune system in several ways that can contribute to an anti-tumor response. These mechanisms include acting as chemoattractants for immune cells, thereby recruiting them to the tumor microenvironment. Furthermore, some AMPs can modulate the production of cytokines, which are signaling proteins that play a crucial role in regulating immune responses. This can lead to the activation of immune cells and the enhancement of an anti-tumor immune attack. The ability of these peptides to influence the immune system suggests they could potentially be used not only for direct cancer cell killing but also as adjuvants in cancer immunotherapy to stimulate a more robust and effective anti-tumor response by the host.

Vi. Structure Activity Relationship Sar Studies of Dermaseptin J2 and Its Analogues

Influence of Peptide Length and Truncations

The length of an antimicrobial peptide is a critical determinant of its activity and selectivity. Research on dermaseptins has shown that the entire sequence is not always necessary for antimicrobial action, and truncations can lead to analogues with improved therapeutic profiles.

The N-terminus of dermaseptins is widely considered essential for their antimicrobial activity. nih.gov Previous research on the N-terminal extremities of dermaseptins indicated that shortened peptides, often between 16 to 19 amino acids long, could maintain significant bioactivity. nih.gov Truncation strategies are often employed to reduce the toxicity of the parent peptide. It has been shown that shortening the peptide can, to a certain degree, reduce hemolytic activity while preserving antimicrobial efficacy. nih.gov This suggests that the C-terminal domain may be largely responsible for nonspecific membrane-lytic activity, whereas the N-terminal domain interacts more selectively with bacterial cell membranes. nih.gov

Table 1: Effects of Truncation on Dermaseptin (B158304) Analogue Activity

Analogue Name Sequence Length Key Finding
Dermaseptin B2 (Drs B2) GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV 33 Full-length native peptide with broad-spectrum activity. acs.org
[1-23]-Drs B2 GLWSKIKEVGKEAAKAAAKAAGK 23 C-terminal truncation resulted in a virtually inactive analogue. acs.org

Role of Hydrophobicity and Hydrophobic Moment

Increasing a peptide's hydrophobicity can enhance its antimicrobial activity. nih.gov This is often achieved by substituting neutral or polar amino acids with non-polar ones, such as leucine (B10760876) or valine. nih.govmdpi.com However, an excessive increase in hydrophobicity can also lead to a loss of selectivity and an increase in toxicity toward host cells, such as red blood cells (hemolysis). mdpi.com Therefore, optimizing hydrophobicity is a key strategy in designing effective and non-toxic analogues. For instance, substituting an alanine (B10760859) with a more hydrophobic valine was done to increase both hydrophobicity and the hydrophobic moment without a drastic increase in cytotoxicity. mdpi.com

Conversely, strategies aimed at reducing hydrophobicity while increasing the net positive charge have been shown to decrease hemolytic activity while maintaining, or even enhancing, antibacterial potency. researchgate.netnih.govnih.gov This delicate balance between hydrophobicity and charge is fundamental to the peptide's ability to selectively target and permeabilize bacterial membranes over host cell membranes.

Table 2: Influence of Hydrophobicity on Dermaseptin Analogue Activity

Analogue Name Modification Rationale Hydrophobicity (H) Hydrophobic Moment (µH) Outcome
L10, 11-DPS3 Replace neutral amino acids with hydrophobic Leucine Increased Increased Enhanced antimicrobial activity. nih.gov
14V (Dermaseptin-SS1 analogue) Substitute Alanine with Valine at position 14 Increased Increased Increased hydrophobicity to enhance activity. mdpi.com

Significance of Cationicity and Charge Distribution

Dermaseptins are cationic peptides, and their net positive charge is fundamental to their mechanism of action. This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

Increasing the cationicity of dermaseptin analogues, typically by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (K), has been a common strategy to improve antimicrobial potency and broaden the activity spectrum. nih.govnih.gov For example, introducing lysine residues at positions 5 and 17 of Dermaseptin-PS3 to replace acidic amino acids successfully enhanced its activity. nih.gov Similarly, modifications to Dermaseptin S4 and B2 to increase their hydrophilic character and net positive charge led to derivatives with potent activity against multidrug-resistant bacteria. mdpi.comnih.gov

Table 3: Impact of Cationicity on Dermaseptin Analogue Activity

Analogue Name Modification Net Charge Key Finding
K5, 17-DPS3 Replaced acidic amino acids with Lysine Increased Enhanced antimicrobial activity. nih.gov
K4K20S4 Replaced neutral amino acids with Lysine in Dermaseptin S4 +7 Exhibited potent antibacterial activity. nih.gov

Impact of Specific Amino Acid Substitutions and Mutations

Alanine scanning, where individual amino acid residues are systematically replaced by alanine, is a common technique to identify critical residues. researchgate.net Other specific substitutions are made based on rational design principles. For example, in studies on Dermaseptin S4 derivatives, substituting specific residues to increase positive charge (e.g., replacing a neutral or acidic residue with lysine) or to modulate hydrophobicity (e.g., replacing glycine (B1666218) with valine) dramatically affected the peptide's activity. researchgate.netnih.govmdpi.com

Table 4: Effects of Specific Amino Acid Substitutions in Dermaseptin Analogues

Analogue Original Residue(s) Substituted Residue(s) Position(s) Consequence
K₄K₂₀-S4 Alanine (A), Alanine (A) Lysine (K), Lysine (K) 4, 20 Increased antibacterial potency by two orders of magnitude; also increased hemolytic/antiprotozoan effects. researchgate.netnih.gov
K₅,₁₇-DPS3 Aspartic acid (D), Glutamic acid (E) Lysine (K), Lysine (K) 5, 17 Enhanced antimicrobial activity by increasing cationicity. nih.gov

Conformational Flexibility and its Correlation with Bioactivity

Dermaseptins typically lack a defined structure in aqueous solutions but adopt an α-helical conformation upon interacting with the lipid environment of a cell membrane. mdpi.comresearchgate.net This conformational flexibility is crucial for their function. The ability to transition into an amphipathic α-helix allows the peptide to insert into and disrupt the membrane bilayer.

The stability and nature of this helical structure are directly correlated with biological activity. mdpi.com Some dermaseptins, like Dermaseptin B2, are thought to possess a helix-hinge-helix structure, where a flexible region (e.g., around a Val-Gly segment) allows the peptide to bend. acs.orgshu.ac.uk This flexibility can be critical for the peptide's specific mechanism of action, such as inducing membrane curvature or forming pores. A detailed study of Dermaseptin B2 compared to its inactive truncated form, [1-23]-Drs B2, showed that the full-length peptide penetrates deeper into the lipid bilayer, while the truncated version interacts more superficially. acs.org The antibacterial activity of Dermaseptin B2 was found to depend on having a sufficient number of hydrophobic residues at both ends of the helix. acs.org

The degree of helicity, often measured by circular dichroism spectroscopy, is considered an important factor for the potency of α-helical AMPs. mdpi.comacs.org The stabilization of the helical conformation is often a key contributor to the high potency of dermaseptin derivatives. mdpi.com

Rational Design Strategies for Enhanced Potency and Selectivity

The ultimate goal of SAR studies is to inform the rational design of new therapeutic agents with improved properties. researchgate.net For Dermaseptin-J2 and its analogues, this involves engineering peptides that are highly lethal to microbes but minimally harmful to the host.

Key strategies that have emerged from SAR studies include:

Optimizing the Therapeutic Index: This involves fine-tuning the balance between cationicity and hydrophobicity. The goal is to increase the peptide's affinity for negatively charged bacterial membranes while reducing its interaction with the zwitterionic membranes of mammalian cells, thereby decreasing hemolysis and general cytotoxicity. researchgate.netnih.gov

Truncation and Hybridization: Creating shorter, active peptide sequences can reduce manufacturing costs and potentially lower toxicity. nih.gov Hybridization, which involves combining sequences or motifs from different peptides, aims to merge desirable properties like high potency and broad-spectrum activity. nih.gov

Conformational Constraint: Introducing conformational constraints, for example, by creating cyclic peptides or incorporating specific amino acids that stabilize the helical structure, can lock the peptide in its most active conformation, potentially increasing potency and stability. google.comuzh.ch

Addressing Aggregation: Some studies suggest that the tendency of dermaseptins to oligomerize or aggregate in solution can limit their spectrum of action. researchgate.netnih.gov Design strategies may focus on creating analogues that are less prone to aggregation, thereby increasing the concentration of active monomers available to target bacterial cells. nih.gov

Computational and Machine Learning Approaches: Modern design strategies increasingly use computational models and machine learning algorithms to predict the antimicrobial activity and toxicity of novel peptide sequences, allowing for the rapid in silico screening of vast numbers of potential candidates before undertaking costly chemical synthesis. github.io

These rational design approaches, guided by a deep understanding of the structure-activity relationships of peptides like this compound, are paving the way for the development of a new generation of peptide-based antibiotics to combat the growing threat of drug-resistant pathogens. nih.gov

Vii. Peptide Engineering and Biomimetic Approaches for Dermaseptin J2 Optimization

Design and Synthesis of Dermaseptin-J2 Analogues

The design and synthesis of analogues for other dermaseptins have largely revolved around strategies such as amino acid substitution, truncation, and the creation of hybrid or chimeric peptides. A common approach involves substituting specific amino acid residues to modulate properties like cationicity and hydrophobicity, which are key determinants of antimicrobial and anticancer potency. For instance, replacing neutral or acidic amino acids with basic residues like lysine (B10760008) can enhance the peptide's positive charge, leading to stronger interactions with negatively charged cell membranes. mdpi.comnih.gov

The synthesis of these engineered peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the precise, stepwise addition of amino acids to create a desired peptide sequence. mdpi.comfrontiersin.org Following synthesis, the crude peptide is purified, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure a high degree of purity for subsequent characterization and biological evaluation. mdpi.com

While these principles are theoretically applicable to this compound, specific examples of its designed and synthesized analogues are not prominently featured in published research. A computational study using a hydrophobic-polar (HP) model analyzed the folding of this compound and nine of its mutants, suggesting that modifications based on pH and the classification of glycine (B1666218) as either hydrophobic or polar could be avenues for modification. scirp.org However, this theoretical exploration has not been followed by extensive experimental synthesis and characterization of this compound analogues.

Strategies for Modulating Biological Activity

The modulation of the biological activity of dermaseptins is a primary focus of peptide engineering. The strategies employed are aimed at fine-tuning their therapeutic properties to maximize their effectiveness against target cells while minimizing toxicity to host cells.

Enhancing Antimicrobial Efficacy

For other dermaseptins, enhancing antimicrobial efficacy often involves increasing the peptide's net positive charge and optimizing its amphipathic structure. A higher cationic charge can lead to more efficient binding to the anionic components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Furthermore, modifications that stabilize the α-helical conformation in a membrane-like environment can improve the peptide's ability to permeabilize and disrupt the cell membrane. nih.gov

Optimizing Anticancer Selectivity

The development of dermaseptin (B158304) analogues with optimized anticancer selectivity is an area of active research. Cancer cell membranes often have a higher negative charge compared to normal cells due to the increased presence of anionic molecules like phosphatidylserine. This charge difference provides a basis for the selective targeting of cancer cells by cationic peptides. frontiersin.org Engineering strategies include creating hormonotoxin conjugates, where a dermaseptin is linked to a hormone that targets receptors overexpressed on cancer cells, thereby increasing the local concentration of the peptide at the tumor site. researchgate.net Another approach is to modulate the peptide's hydrophobicity, as excessive hydrophobicity can lead to non-specific lysis of host cells, including red blood cells (hemolysis). nih.gov

Improving Activity in Specific Microenvironments (e.g., Salt Sensitivity)

The activity of many antimicrobial peptides can be compromised in physiological conditions of high salt concentration, which is a significant hurdle for their clinical application. High salt concentrations can shield the electrostatic interactions between the cationic peptide and the anionic bacterial membrane. To overcome this, researchers have designed dermaseptin analogues with increased cationicity or modified structures that are less susceptible to salt inhibition. For example, studies on Dermaseptin S4 derivatives have shown that certain modifications can maintain potent bactericidal activity even at high salt concentrations. mdpi.com

Characterization of Engineered Peptides

The characterization of engineered dermaseptin peptides is a critical step to understand how structural modifications affect their physicochemical properties and biological functions. Standard characterization techniques include:

Mass Spectrometry: To confirm the correct molecular weight of the synthesized peptide. frontiersin.org

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide in different environments (e.g., aqueous solution vs. membrane-mimicking environments like trifluoroethanol or SDS micelles). This is crucial for confirming the adoption of the desired α-helical conformation. nih.gov

Antimicrobial Susceptibility Testing: To evaluate the peptide's efficacy against a panel of bacteria and fungi, typically by determining the minimum inhibitory concentration (MIC). mdpi.com

Cytotoxicity and Hemolytic Assays: To assess the peptide's toxicity against mammalian cells and its ability to lyse red blood cells, which are important indicators of its therapeutic index. frontiersin.org

The table below summarizes common peptide engineering strategies and characterization methods that have been applied to the dermaseptin family, which could theoretically be applied to this compound.

StrategyObjectiveCharacterization Methods
Amino Acid Substitution Enhance cationicity, modulate hydrophobicity, improve selectivityMass Spectrometry, CD Spectroscopy, MIC Assays, Cytotoxicity Assays
Peptide Truncation Identify minimal active sequence, reduce manufacturing costMass Spectrometry, CD Spectroscopy, MIC Assays, Cytotoxicity Assays
Conjugation (e.g., Hormones, Lipids) Improve targeting, enhance stability and potencyMass Spectrometry, HPLC, In vitro and in vivo activity assays

Viii. Evolutionary and Phylogenetic Analysis of Dermaseptin J2

Comparative Genomics of Dermaseptin (B158304) Genes

The genes encoding dermaseptins, including Dermaseptin-J2, exhibit a remarkably conserved structure, which provides significant insights into their evolutionary origins. These genes are typically composed of exons and introns, with a specific organization that has been maintained across different frog species. nih.gov For instance, the gene for dermaseptin B2 from Phyllomedusa bicolor has a two-exon structure. nih.gov Exon 1 encodes the 22-residue signal peptide and the initial amino acids of the acidic propiece. nih.gov Exon 2 encodes the remainder of the acidic propiece, a Lys-Arg processing signal, and the mature dermaseptin peptide sequence. nih.gov This fundamental genetic architecture, with the signal peptide and the mature peptide on separate exons, is a hallmark of the dermaseptin gene family and has facilitated the diversification of the mature peptide sequence while maintaining a conserved secretory pathway. nih.gov

Comparative genomic analyses reveal that the N-terminal preprosequences of dermaseptin precursors are highly conserved, not only within a single species but also across different species of the Hylidae family. sci-hub.seresearchgate.net This conservation extends to the 5' and 3' untranslated regions (UTRs) of their corresponding mRNAs. sci-hub.se In stark contrast, the C-terminal region, which codes for the mature antimicrobial peptide, displays significant variability. sci-hub.seresearchgate.net This high degree of sequence divergence in the mature peptide region is a key feature of the dermaseptin superfamily and is the primary driver of the vast array of antimicrobial activities observed. sci-hub.se

The evolution of the dermaseptin gene superfamily is marked by repeated gene duplications. researchgate.netnih.gov This process creates paralogous genes that can then undergo focal hypermutations in the region encoding the mature peptide. researchgate.netnih.gov This leads to the generation of a "combinatorial library" of antimicrobial peptides, each with potentially different potencies and target specificities. nih.gov The structural conservation observed in some dermaseptin genes, such as the similar organization and small intron size in the genes for Dermaseptin B2 and phylloxin, suggests that some gene duplication events are relatively recent in evolutionary terms. kambonomad.com

Gene Feature Description Significance
Exon 1 Encodes the signal peptide and the initial part of the acidic propiece. nih.govHighly conserved; directs the peptide to the secretory pathway. nih.gov
Intron A small non-coding sequence separating exons. nih.govIts presence and size can provide clues about evolutionary relationships. kambonomad.com
Exon 2 Encodes the remainder of the acidic propiece, a processing signal (Lys-Arg), and the mature peptide. nih.govThe region encoding the mature peptide is hypervariable, leading to functional diversity. sci-hub.seresearchgate.net
Preprosequence The N-terminal region of the precursor protein, including the signal peptide and acidic propiece. sci-hub.seresearchgate.netRemarkably conserved across species, indicating a common ancestral origin. sci-hub.seresearchgate.netnih.gov
Mature Peptide Sequence The C-terminal region that becomes the active antimicrobial peptide. sci-hub.seresearchgate.netHighly divergent, resulting in a wide range of antimicrobial activities. sci-hub.seresearchgate.net

Phylogenetic Relationships within the Dermaseptin Family

Phylogenetic analysis of the dermaseptin superfamily reveals a complex evolutionary history. These peptides are grouped into distinct families based on structural characteristics. sci-hub.sekambonomad.com The dermaseptins sensu stricto (which includes peptides like this compound), are characterized by a conserved tryptophan residue at position 3 and a specific consensus motif in the mid-region. sci-hub.sekambonomad.com Other families within the superfamily include the phylloseptins, plasticins, dermatoxins, and others, each with their own defining structural features. researchgate.netnih.gov

The evolutionary relationships between these families would be difficult to discern based on the mature peptide sequences alone due to their high divergence. sci-hub.se However, the strong conservation of the N-terminal preproregion of their precursor proteins provides clear evidence of their shared ancestry. sci-hub.seresearchgate.net This conserved preproregion is the defining characteristic that unites the diverse members of the dermaseptin superfamily. sci-hub.se

Phylogenetic trees constructed using the nucleotide sequences of dermaseptin precursors show that the gene family likely arose in a common ancestor of the Hylidae and Ranidae frog families before their divergence. oup.com Subsequent to this, the family diversified through numerous gene duplication events and subsequent divergence of the resulting loci. oup.com This has led to the incredible diversity of dermaseptin-like peptides found in the skin secretions of various hylid frogs. researchgate.net It is noteworthy that even within the same frog, multiple dermaseptin paralogs can be found, often with significant sequence differences. nih.gov

Divergence and Conservation of Dermaseptin Sequences Across Species

The evolution of dermaseptin sequences is a classic example of the interplay between conservation and divergence. As previously mentioned, the preprosequences of dermaseptin precursors are highly conserved. sci-hub.seresearchgate.net This conservation is crucial for the proper processing and secretion of the peptides. nih.gov The signal peptide ensures entry into the endoplasmic reticulum, and the acidic propiece may play a role in preventing premature activation of the peptide within the host's cells. sci-hub.seoup.com

In contrast, the sequences of the mature dermaseptin peptides are highly divergent, even between closely related species. sci-hub.se In fact, it is rare to find an identical dermaseptin peptide sequence in two different species. sci-hub.se This high rate of divergence is driven by positive (diversifying) selection, where mutations that result in new antimicrobial activities are favored. researchgate.netnih.gov This is evident in the high ratio of non-synonymous to synonymous nucleotide substitutions (dN/dS) in the regions of the gene encoding the mature peptide. researchgate.net A dN/dS ratio greater than one is a strong indicator of positive selection. researchgate.net

This rapid evolution allows frogs to adapt their chemical defenses to the specific microbial threats present in their environment. The result is a vast arsenal (B13267) of peptides with a broad spectrum of activity against bacteria, fungi, and protozoa. nih.gov The amino acid substitutions, deletions, and insertions in the mature peptide sequence can drastically alter its structure, amphipathicity, and ultimately its antimicrobial potency and selectivity. researchgate.net

Peptide Region Level of Conservation Evolutionary Pressure Functional Implication
Signal Peptide High sci-hub.seresearchgate.netPurifying SelectionProper targeting to the secretory pathway. nih.gov
Acidic Propiece High sci-hub.seresearchgate.netPurifying SelectionMay prevent premature peptide activity. sci-hub.seoup.com
Mature Peptide Low sci-hub.seresearchgate.netPositive (Diversifying) Selection researchgate.netnih.govAdaptation to new microbial threats and generation of novel antimicrobial activities. researchgate.net

Implications for Innate Immunity Evolution

The evolution of the dermaseptin superfamily provides a powerful model for understanding the evolution of innate immunity. inflibnet.ac.in Antimicrobial peptides (AMPs) like this compound are a fundamental component of the innate immune system in a wide range of organisms, from amphibians to mammals. upf.edunih.gov They represent an ancient and effective defense mechanism against pathogens. upf.edu

The "gene-based combinatorial library" model of the dermaseptin superfamily showcases a key strategy in the evolution of innate immunity: the generation of diversity to counter a constantly evolving microbial world. nih.gov The process of gene duplication followed by rapid diversification under positive selection allows for the continuous generation of novel antimicrobial effectors. researchgate.netnih.gov This is a more rapid and flexible evolutionary response compared to the generation of new antibodies in the adaptive immune system.

The coordinated evolution of the propiece and mature peptide domains in some amphibian AMPs suggests a sophisticated regulatory mechanism. oup.com A negative relationship has been observed between the net charges of the propiece and the mature peptide in hylid frogs, which may be important for the correct folding and processing of the precursor protein. oup.com

The study of dermaseptins and their evolutionary dynamics highlights how organisms can generate a vast repertoire of defense molecules from a limited set of genes. This principle of diversification of effector domains while maintaining conserved functional domains is a recurring theme in the evolution of immune systems. inflibnet.ac.in Understanding the molecular mechanisms that drive the evolution of dermaseptins can provide valuable insights into the broader principles that govern the evolution of innate immunity in vertebrates.

Ix. Advanced Research Methodologies in Dermaseptin J2 Studies

Spectroscopic Techniques

Spectroscopic methods are fundamental to understanding the structural characteristics of Dermaseptin-J2, particularly its conformational changes upon interacting with different environments.

Circular Dichroism (CD) Spectroscopy: This technique is invaluable for analyzing the secondary structure of proteins and peptides. nih.govnih.govcreative-proteomics.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation. creative-proteomics.com For dermaseptins, CD studies have revealed that they are often unstructured in aqueous solutions but adopt α-helical conformations in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov For instance, studies on dermaseptin (B158304) B2, a related peptide, showed that it assumes helical structures at micellar concentrations of SDS. nih.gov This induced folding into an α-helical structure is a critical prerequisite for its membrane-disrupting activity. scirp.org

Fluorescence Spectroscopy: This method utilizes the intrinsic fluorescence of aromatic amino acid residues, such as tryptophan, to probe the local environment and conformational changes of the peptide. nih.gov The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its surroundings. jasco-global.com When a dermaseptin peptide like this compound, which may contain tryptophan, partitions from an aqueous solution into the hydrophobic core of a lipid bilayer, a blue shift in the fluorescence maximum is typically observed. jasco-global.com This technique has been used to study the interaction of dermaseptins with phospholipid membranes, providing insights into peptide binding and insertion. github.io

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about peptides in solution or in membrane-mimicking environments like micelles. nih.gov For dermaseptin B2, NMR studies in SDS micelles revealed a well-defined amphipathic helix connected to a more flexible helical segment by a hinge region. nih.gov Paramagnetic probes in conjunction with NMR can determine the peptide's position and orientation relative to the micelle, showing that dermaseptin B2 lies near the micelle surface with its N-terminal tryptophan residue buried within the micelle. nih.gov

Biophysical Techniques for Membrane Interaction Analysis

Understanding how this compound interacts with and disrupts cell membranes is crucial to defining its mechanism of action. Biophysical techniques offer direct measurements of these interactions.

Differential Scanning Calorimetry (DSC): DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. nih.govtorontech.com In the context of this compound, DSC is employed to study the peptide's effect on the phase transition of lipid bilayers, which serve as models for cell membranes. nih.govacs.org By observing changes in the temperature and enthalpy of the lipid phase transition, researchers can infer the extent to which the peptide perturbs the lipid packing and organization. acs.orgnih.gov For example, studies on dermaseptin B2 have shown that it significantly perturbs anionic lipid bilayers. acs.org

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique for monitoring molecular interactions at a sensor surface. nih.govevotec.com In this compound research, SPR can be used to quantify the binding kinetics and affinity of the peptide to immobilized lipid membranes. capes.gov.br This provides valuable data on the initial association and dissociation rates of the peptide with different types of model membranes, helping to elucidate its selectivity. capes.gov.brfrontiersin.org The technique has been applied to study the adsorption kinetics of dermaseptin B2 onto various synthetic supports, revealing how surface chemistry influences the peptide's conformation and binding affinity. capes.gov.br

Cell Biology Assays for Activity and Mechanism Elucidation

Cell-based assays are essential for correlating the biophysical properties of this compound with its biological effects on living cells.

Membrane Permeabilization Assays: These assays directly measure the ability of this compound to disrupt the integrity of cell membranes. A common approach involves using fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids. frontiersin.orgsemanticscholar.orgfrontiersin.org An increase in fluorescence intensity over time indicates the extent and kinetics of membrane permeabilization. frontiersin.org Such assays have been instrumental in demonstrating the membrane-damaging activity of various dermaseptins. acs.org

Flow Cytometry: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells in a fluid stream. thermofisher.com When used with fluorescent probes, it can quantify various cellular responses to this compound treatment. For instance, by using a combination of dyes that stain live and dead cells differently, flow cytometry can determine the percentage of cells that have been killed by the peptide. nih.gov It can also be used to analyze changes in cell size and granularity, providing further insights into the mode of action. googleapis.comgrafiati.com

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the surface of materials at the nanoscale. beilstein-journals.org In the study of this compound, AFM can be used to directly observe the morphological changes induced by the peptide on the surface of model lipid bilayers or even on the surface of whole cells. nih.gov This can provide visual evidence for pore formation, membrane thinning, or other disruptive effects caused by the peptide. researchgate.net

Molecular Modeling and Simulation Approaches

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the structure and dynamics of this compound and its interactions.

Molecular Dynamics (MD) Simulations: MD simulations are a computational method used to study the physical movement of atoms and molecules over time. springer.com3ds.com These simulations can model the interaction of this compound with a lipid bilayer in atomic detail, providing insights that are often difficult to obtain experimentally. nih.gov For example, MD simulations of dermaseptin B have shown that the lipid bilayer stabilizes the α-helical conformation of the peptide and that a surface-associated orientation is the most stable arrangement. nih.gov Simulations can also reveal how the peptide influences the properties of the membrane, such as its thickness and order. psu.edu

X. Future Research Directions and Conceptual Applications of Dermaseptin J2

Elucidation of Broader Biological Activities and Targets

Dermaseptin-J2, a member of the dermaseptin (B158304) superfamily of antimicrobial peptides (AMPs) isolated from the skin of Phyllomedusa frogs, has primarily been characterized by its antimicrobial properties. researchgate.net These peptides are known to exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa. researchgate.net The fundamental mechanism of action for many dermaseptins involves interaction with the microbial cell membrane, leading to permeabilization and cell death. researchgate.netnih.gov However, the full extent of this compound's biological activities and its specific molecular targets remain areas of active investigation.

Future research will likely focus on exploring activities beyond its established antimicrobial effects. For instance, some dermaseptins have demonstrated anti-tumor and immunomodulatory effects. nih.govnih.gov Investigating whether this compound shares these capabilities is a logical next step. This would involve screening the peptide against various cancer cell lines and studying its interactions with components of the immune system.

The primary target of many dermaseptins is the microbial cell membrane. researchgate.netacs.org They are cationic peptides that are unstructured in aqueous solutions but adopt an α-helical conformation upon contact with the negatively charged components of microbial membranes. nih.govscirp.org This structural change facilitates their insertion into the lipid bilayer, leading to membrane disruption. nih.govacs.org While this general mechanism is understood, the specific lipid or protein receptors that this compound interacts with on different pathogens are not fully elucidated. Advanced techniques such as solid-state NMR and fluorescence spectroscopy could be employed to detail these interactions at a molecular level.

Furthermore, there is evidence to suggest that the biological activity of dermaseptins is not solely limited to membrane permeabilization. Some studies indicate that these peptides may also have intracellular targets. researchgate.net Identifying these potential internal targets within microbial or even mammalian cells would open up new avenues for understanding the peptide's complete mechanism of action and its potential for therapeutic applications.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act in concert with other bioactive compounds to enhance its therapeutic efficacy is a promising area of future research. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, could lead to more potent and broader-spectrum antimicrobial or anticancer therapies.

Studies on other dermaseptin family members have already demonstrated the feasibility of this approach. For example, two novel dermaseptin-like peptides, dermaseptin-PD-1 and dermaseptin-PD-2, isolated from Pachymedusa dacnicolor, showed a synergistic effect in inhibiting the growth of Escherichia coli and the human neuronal glioblastoma cell line, U251MG. nih.govnih.gov The fractional inhibitory concentration (FIC) index, a measure of synergistic activity, was calculated to be 0.5 for the combination against E. coli, indicating a clear synergistic interaction. nih.gov

Similarly, checkerboard assays with other antimicrobial peptides, Leg1 and Leg2, revealed strong additive effects when combined with sodium benzoate (B1203000) against Escherichia coli and Bacillus subtilis. researchgate.net These findings suggest that combining this compound with conventional antibiotics or other AMPs could be a viable strategy to combat antibiotic-resistant bacteria.

Future investigations should systematically explore the synergistic potential of this compound with a wide range of compounds. This could include:

Conventional Antibiotics: Combining this compound with antibiotics that have different mechanisms of action could create a multi-pronged attack on pathogens, potentially reducing the development of resistance.

Other Antimicrobial Peptides: Co-administration with other AMPs could lead to enhanced membrane disruption or targeting of different microbial pathways.

Antifungal Agents: For fungal infections, combining this compound with existing antifungal drugs could improve treatment outcomes, particularly for resistant strains.

Anticancer Drugs: If this compound is found to have anticancer properties, its combination with traditional chemotherapeutic agents could allow for lower, less toxic doses of these drugs.

Interactive Table: Synergistic Effects of Dermaseptin-like Peptides

Peptide Combination Target Organism/Cell Line Observed Effect FIC Index
Dermaseptin-PD-1 & Dermaseptin-PD-2 Escherichia coli Synergistic 0.5 nih.gov
Dermaseptin-PD-1 & Dermaseptin-PD-2 U251MG (Glioblastoma) Synergistic Not specified nih.govnih.gov
Leg1 & Sodium Benzoate Escherichia coli Additive 0.625 researchgate.net

Development of Advanced Delivery Systems for Targeted Action

To maximize the therapeutic potential of this compound and minimize potential off-target effects, the development of advanced delivery systems is crucial. These systems aim to deliver the peptide specifically to the site of infection or disease, thereby increasing its local concentration and efficacy while reducing systemic exposure.

Several innovative drug delivery technologies are being explored for peptide-based therapeutics. jdermis.com For dermatological applications, systems like nanoemulsions, liposomes, and microneedles are showing promise for delivering drugs to deeper skin layers. jdermis.com

Liposomes , which are vesicles composed of a lipid bilayer, are particularly attractive for delivering peptides like this compound. jdermis.com They can encapsulate both hydrophilic and hydrophobic molecules and can be engineered for targeted delivery. jdermis.com For instance, ligand-targeted liposomes can be decorated with molecules such as antibodies or peptides that bind to specific receptors on target cells, like those found on certain cancer cells or pathogens. jdermis.com

Nanoparticles also offer a versatile platform for peptide delivery. They can protect the peptide from degradation and can be designed to release their payload in response to specific stimuli, such as the pH of the target environment. For example, some dermaseptins have been shown to self-assemble into amyloid-like aggregates in a pH-dependent manner, a property that could potentially be harnessed for controlled release. researchgate.net

Polymer-based gels , such as those made from Poloxamer 407, represent another promising delivery vehicle. otago.ac.nz These gels can be formulated to be liquid at room temperature and then solidify at body temperature, creating a depot for the sustained release of the encapsulated peptide. Studies with other antimicrobial peptides have shown that they retain their activity when incorporated into such gels. otago.ac.nz

Future research in this area will involve:

Formulating this compound into various delivery systems.

Characterizing the release kinetics of the peptide from these formulations.

Evaluating the in vitro and in vivo efficacy and targeting capabilities of these advanced delivery systems.

Conceptualization of this compound as a Lead Compound for Therapeutic Design

This compound's inherent biological activity makes it an excellent candidate to serve as a lead compound for the design of novel therapeutics. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

The structural and functional properties of dermaseptins provide a solid foundation for rational drug design. These peptides are typically cationic, allowing them to interact with negatively charged microbial membranes, and they adopt an amphipathic α-helical structure, which is crucial for membrane insertion and disruption. researchgate.netnih.gov The amino acid sequence of this compound can be systematically modified to enhance its therapeutic index—that is, to increase its potency against target pathogens while minimizing its toxicity to host cells.

Key strategies for modifying this compound could include:

Amino Acid Substitution: Replacing specific amino acids to improve properties such as helicity, hydrophobicity, and charge. For example, increasing the net positive charge can enhance the initial electrostatic attraction to microbial membranes.

Truncation and Analogue Synthesis: Creating shorter versions of the peptide or synthesizing analogues with non-natural amino acids to improve stability against proteases. Studies on Dermaseptin B2 have shown that C-terminal truncation can significantly impact its antibacterial activity, highlighting the importance of the full peptide structure. acs.org

Peptidomimetics: Designing non-peptide molecules that mimic the three-dimensional structure and functional properties of this compound. This can lead to compounds with improved oral bioavailability and metabolic stability.

The process of using this compound as a lead compound would involve an iterative cycle of design, synthesis, and biological evaluation to identify derivatives with optimized therapeutic potential.

Investigation into Resistance Mechanisms and Strategies to Counter Them

A significant advantage of antimicrobial peptides like this compound is that bacteria appear to develop resistance to them at a much lower rate than to conventional antibiotics. researchgate.net This is largely attributed to their mechanism of action, which involves the physical disruption of the cell membrane, a fundamental component of the cell that is difficult for bacteria to alter without compromising their own viability. researchgate.net

However, the potential for resistance development cannot be entirely dismissed. Bacteria have evolved various mechanisms to resist the action of antibiotics, and some of these could potentially confer resistance to AMPs as well. reactgroup.org These mechanisms include:

Altering the Cell Membrane: Bacteria could modify the composition of their outer membrane to reduce its net negative charge, thereby weakening the electrostatic attraction of cationic peptides like this compound.

Efflux Pumps: Bacteria can utilize membrane pumps to actively transport the peptide out of the cell before it can reach a lethal concentration. reactgroup.org

Proteolytic Degradation: Bacteria may produce proteases that can degrade the peptide, rendering it inactive.

Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix. lshtm.ac.uk

Future research is needed to investigate whether and how microbes can develop resistance to this compound. This would involve long-term exposure studies where microbes are cultured in the presence of sub-lethal concentrations of the peptide to select for resistant mutants. Once resistant strains are identified, their genomes can be sequenced to pinpoint the genetic basis of the resistance.

Understanding these potential resistance mechanisms will be critical for developing strategies to counter them. Such strategies could include:

Combination Therapy: As discussed in section 10.2, using this compound in combination with other antimicrobial agents can make it more difficult for bacteria to develop resistance to both compounds simultaneously.

Peptide Modification: Designing derivatives of this compound that are less susceptible to proteolytic degradation or that have a higher affinity for the microbial membrane.

Targeting Resistance Mechanisms: Developing compounds that inhibit the bacterial resistance mechanisms themselves, such as efflux pump inhibitors.

Harnessing this compound for Research Tool Development

Beyond its direct therapeutic potential, this compound and its derivatives can be valuable tools for basic research. Its well-defined interaction with cell membranes makes it a useful probe for studying membrane biophysics and the structure and function of microbial and other cell membranes.

Specific applications of this compound as a research tool include:

Membrane Permeabilization Studies: Fluorescently labeled this compound can be used to visualize and quantify membrane permeabilization in real-time using techniques like fluorescence microscopy and flow cytometry.

Probing Membrane Composition and Dynamics: The binding and insertion of this compound into membranes are sensitive to lipid composition. This property can be exploited to study differences in the membranes of various cell types or to investigate changes in membrane properties in response to different stimuli.

Investigating Antimicrobial Mechanisms: By studying how this compound interacts with different microbial species, researchers can gain a deeper understanding of the general principles of antimicrobial peptide action and the factors that determine their selectivity and potency.

Development of Biosensors: The specific binding properties of this compound could potentially be harnessed to develop biosensors for the detection of specific pathogens or cell types.

The synthesis of modified versions of this compound, for example, by incorporating fluorescent tags or photo-activatable groups, would further expand its utility as a versatile research tool for exploring a wide range of biological questions.

Q & A

Q. What is the significance of the 2D HP lattice model in studying Dermaseptin-J2's folding dynamics?

The 2D HP model simplifies protein folding analysis by categorizing amino acids as hydrophobic (H) or polar (P) based on normalized hydrophobicity indices. For this compound, this model identifies energy-minimized native states under varying pH conditions and glycine assignments (H/P). Computational simulations using this model revealed 847 billion possible foldings for its 26-residue sequence, with distinct native states at pH 2 (12 states) and pH 7 (8 states) . This approach highlights folding flexibility and chiral symmetry in pathways, critical for understanding structural stability .

Q. How do pH-dependent hydrophobicity assignments influence this compound's native states?

Hydrophobicity indices are pH-sensitive, altering H/P classifications for residues like glycine. At pH 2, glycine is polar, yielding 12 native states with minimal energy (-13), while at pH 7, it remains polar but produces 8 native states with energy -14. These shifts demonstrate how environmental conditions modulate folding landscapes and energy minima, impacting structural predictions .

Q. Why do certain mutations in this compound (e.g., L2I, K4Q) not alter its HP sequence?

Nine mutations (e.g., L2I, K4Q) are "silent" in the HP model because they substitute residues with identical hydrophobicity classifications. These mutations preserve folding energetics and native states, suggesting they are evolutionarily neutral in structural contexts. This observation validates the HP model’s utility in distinguishing functionally significant mutations .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., varying native states under identical conditions) be resolved?

Discrepancies arise from computational limitations (e.g., incomplete folding sampling) and variable glycine assignments. To resolve conflicts, researchers must:

  • Cross-validate results using multiple hydrophobicity scales.
  • Perform free-energy calculations to rank native states.
  • Conduct experimental validations (e.g., NMR or cryo-EM) for high-confidence predictions .

Q. What computational challenges arise in simulating this compound's folding pathways?

A 26-residue sequence generates 847 billion possible foldings, requiring ~40 days to compute 200,000–250,000 foldings/second. Limitations include:

  • Inability to fully sample all conformations for proteins >30 residues.
  • Sensitivity to initial conditions (e.g., glycine assignments, pH).
  • Need for advanced algorithms (e.g., Monte Carlo simulations) to prioritize low-energy states .

Q. How does this compound's folding chiral symmetry relate to its antibiotic activity?

Chiral symmetry in folding pathways (e.g., mirror-image native states) suggests structural plasticity, enabling adaptation to diverse membrane environments. This flexibility may enhance interactions with microbial membranes, a key mechanism of antimicrobial peptides. Mutations disrupting symmetry could reduce activity, guiding rational design .

Q. What methodological strategies improve the predictive accuracy of HP models for this compound?

  • Parameter refinement : Use pH-specific hydrophobicity indices and validate against experimental structures.
  • Energy weighting : Incorporate non-sequential H-H interactions (e.g., dashed bonds in Figure 1) to refine energy minima .
  • Mutational analysis : Test silent vs. disruptive mutations to isolate folding determinants .

Q. How can membrane-binding assays resolve contradictions between computational folding predictions and experimental cytotoxicity?

Surface plasmon resonance (SPR) studies reveal two-stage binding: superficial adhesion followed by bilayer insertion. For this compound derivatives, cytotoxicity correlates with insertion affinity, not total binding. This highlights the need to integrate folding models with kinetic binding data to explain bioactivity .

Methodological Considerations

Q. What criteria distinguish harmless mutations from those altering this compound's function?

Harmless mutations preserve the HP sequence (e.g., L2I, K4Q), while disruptive mutations alter hydrophobicity. Functional assays (e.g., antimicrobial activity, membrane disruption) must complement structural predictions to confirm phenotypic impacts .

Q. How can researchers optimize peptide engineering for enhanced antibacterial activity?

  • Hydrophobicity tuning : Increase hydrophobic residues at helical termini to exceed activity thresholds .
  • pH-driven design : Exploit pH-dependent folding to target specific microbial environments (e.g., acidic biofilms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.